MAOS (DP ~32) Superiority Over GAOS and HAOS in Experimental Colitis: In Vivo Disease Activity and Gut Barrier Data
In a DSS-induced colitis model in C57BL/6 mice, oligomannuronate (MAOS; Mw 6.44 kDa, M/G ≈ 12.56, equivalent to approximately DP32 and thus representative of the DP30–DP50 range) was directly compared with oligoguluronate (GAOS; Mw 5.5 kDa) and heterogeneous AOS (HAOS; Mw 1.93 kDa, M/G ≈ 2.67) [1]. MAOS administration significantly alleviated colitis symptoms, as evidenced by reduced colon shortening (P < 0.05), lower Disease Activity Index scores, and improved gut barrier function, whereas HAOS and GAOS were markedly less effective [1]. Critically, only MAOS intervention restored gut microbiota abundance and diversity; FMT from MAOS-dosed donors—but not from HAOS or GAOS donors—conferred protection in recipient mice, mechanistically linking the superior in vivo outcome to MAOS-specific microbiota remodeling [1].
| Evidence Dimension | Colitis alleviation: Disease Activity Index (DAI), colon length preservation, gut barrier function, and microbiota diversity restoration in DSS-induced colitis mice |
|---|---|
| Target Compound Data | MAOS (Mw 6.44 kDa, M/G 12.56, ~DP32): Significant alleviation of colitis (colon shortening P < 0.05 vs. DSS), increased gut microbiota abundance and diversity, FMT transferable protection [1] |
| Comparator Or Baseline | GAOS (Mw 5.5 kDa, M/G ~0.2): Less effective than MAOS; HAOS (Mw 1.93 kDa, M/G ~2.67): Less effective than MAOS; neither increased microbiota diversity nor conferred FMT-protective capacity [1] |
| Quantified Difference | MAOS significantly alleviated colon shortening (P < 0.05 vs. DSS group); GAOS and HAOS did not achieve statistical significance for the same endpoint; only MAOS-dosed mice produced FMT donors capable of transferring colitis protection [1] |
| Conditions | In vivo: C57BL/6 mice, DSS-induced colitis model, oral AOS administration; in vitro: ETEC-challenged cell model; FMT validation in colitis recipients [1] |
Why This Matters
Because the most common commercially available AOS products are HAOS mixtures, this head-to-head evidence demonstrates that a MAOS fraction in the DP30–DP50 window uniquely delivers gut-barrier protection and microbiota-mediated therapeutic effects that are absent from GAOS and HAOS alternatives, directly informing procurement for colitis or microbiome research programs.
- [1] Lu S, Na K, Wei J, Zhang L, Guo X. Alginate oligosaccharide structures differentially affect DSS-induced colitis in mice by modulating gut microbiota. Carbohydrate Polymers. 2023;312:120806. doi:10.1016/j.carbpol.2023.120806. MAOS: Mw 6.44 kDa, M/G ≈ 12.56, purity 80%; GAOS: Mw 5.5 kDa; HAOS: Mw 1.93 kDa, M/G ≈ 2.67, purity 93.6%. View Source
